molecular formula C11H16ClNO2 B2627131 9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 2089277-29-0

9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No.: B2627131
CAS No.: 2089277-29-0
M. Wt: 229.7
InChI Key: QUBSYXIQRKMWCZ-UHFFFAOYSA-N
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Description

“9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride” is a chemical compound with the CAS Number: 2089277-29-0 . It has a molecular weight of 229.71 . The IUPAC name for this compound is 9-methoxy-2,3,4,5-tetrahydrobenzo [b]oxepin-5-amine hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-13-10-6-2-4-8-9 (12)5-3-7-14-11 (8)10;/h2,4,6,9H,3,5,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Routes and Reactivity

    The synthesis of derivatives similar to "9-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride" has been extensively studied. For instance, derivatives of tetrahydrobenzoxazepine, bearing electron-withdrawing groups, have been synthesized and found to exhibit anticancer activity against breast cancer cells. This highlights the compound's utility as a scaffold for developing novel anticancer agents (Díaz-Gavilán et al., 2004).

  • Antimalarial, Antifungal, and Cytotoxic Activities

    Compounds structurally related to "this compound" have been isolated from natural sources and shown to possess significant antimalarial, antifungal, and cytotoxic activities. This underscores the potential of such compounds in developing new treatments for infectious and neoplastic diseases (Kornsakulkarn et al., 2010).

  • Neurological Applications

    Another study focused on derivatives of the tetrahydrobenzazepine class as NMDA receptor antagonists, which are important for neurological research and could potentially be used in treating neurodegenerative diseases. The research outlines the synthesis and evaluation of these compounds, demonstrating their potential in neuroscience research (Tewes et al., 2010).

  • Chemical Transformations and New Methodologies

    The study of the chemical reactivity and transformations of tetrahydrobenzoxazepine derivatives under various conditions contributes to the development of new synthetic methodologies. This is crucial for creating pharmacologically active heterocyclic scaffolds and advancing the field of medicinal chemistry (Calder et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10;/h2,4,6,9H,3,5,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSYXIQRKMWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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